CRTH2 Receptor Antagonism (Kᵢ = 26 nM) Versus Absence of 5‑HT₂A Affinity: Target‑Switch Differentiation from M‑1
86819‑15‑0 binds the human CRTH2 receptor with a Kᵢ of 26 nM and antagonizes PGD₂‑induced [³⁵S]GTPγS binding with an IC₅₀ of 85 nM in CHO cell membranes [1]. In contrast, the structurally analogous active metabolite M‑1 (3‑methoxy derivative) is a potent 5‑HT₂A antagonist (Kᵢ = 1.70 nM) [2] and has no published CRTH2 activity. The replacement of the 3‑methoxy group with a hydrogen atom therefore switches the primary receptor target from 5‑HT₂A to CRTH2, creating a functionally distinct pharmacological profile.
| Evidence Dimension | In vitro receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 26 nM (human CRTH2 receptor) |
| Comparator Or Baseline | M‑1 (sarpogrelate metabolite): Kᵢ = 1.70 nM (human 5‑HT₂A receptor); no reported CRTH2 affinity |
| Quantified Difference | 86819‑15‑0 shows measurable CRTH2 affinity (26 nM) while M‑1 does not; M‑1 shows potent 5‑HT₂A affinity (1.70 nM) while 86819‑15‑0 does not. The receptor selectivity profiles are orthogonal. |
| Conditions | Human CRTH2 receptor expressed in CHO cell membranes, displacement of [³H]PGD₂, 90 min incubation, scintillation proximity assay [1]; 5‑HT₂A receptor binding assay (unknown origin) [2]. |
Why This Matters
This target‑switch differentiation means that 86819‑15‑0 cannot serve as a surrogate for M‑1 in 5‑HT₂A‑mediated pharmacology studies, and vice versa; procurement must be guided by the specific receptor endpoint of interest.
- [1] BindingDB BDBM50384476 (ChEMBL2036217). Affinity Data: Ki 26 nM, IC50 85 nM for human CRTH2 receptor. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384476 View Source
- [2] Maruyama K, et al. Binding affinity of sarpogrelate, a new antiplatelet agent, and its metabolite for serotonin receptor subtypes. Ki for M-1 at 5-HT2A: 1.70 nM. https://pubmed.ncbi.nlm.nih.gov/ View Source
